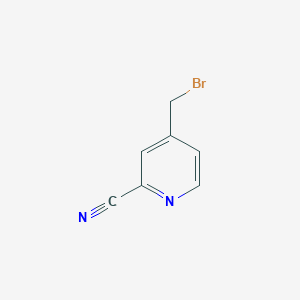

4-(Bromomethyl)picolinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPKGWUBWIETRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442720 | |

| Record name | 4-(BROMOMETHYL)PICOLINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153993-99-8 | |

| Record name | 4-(BROMOMETHYL)PICOLINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromomethyl)picolinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)picolinonitrile: A Key Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 4-(Bromomethyl)picolinonitrile, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, safety and handling protocols, synthesis, and reactivity, with a particular focus on its application in the synthesis of targeted therapeutics.

Core Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a pyridine ring substituted with a bromomethyl group at the 4-position and a nitrile group at the 2-position (picolinonitrile nomenclature). This specific arrangement of functional groups makes it a highly valuable and reactive intermediate in organic synthesis.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 153993-99-8 .[1]

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 153993-99-8 | [1] |

| Molecular Formula | C₇H₅BrN₂ | [1] |

| Molecular Weight | 197.03 g/mol | [1] |

| Monoisotopic Mass | 195.96361 Da | [3] |

| Boiling Point | No data available (Isomer: 308.2 °C) | [2] |

| Storage | Inert atmosphere, 2-8°C | [1] |

| SMILES | N#CC1=NC=CC(CBr)=C1 | [1] |

| InChIKey | XSPKGWUBWIETRI-UHFFFAOYSA-N | [3] |

Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

GHS Hazard Classification:

Signal Word: Danger[1]

Due to its corrosive nature, appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.

Recommended Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[1] This prevents degradation from moisture and atmospheric components.

Synthesis and Characterization

The most common and efficient method for the synthesis of this compound is through the radical bromination of its precursor, 4-methylpicolinonitrile. This reaction selectively targets the benzylic protons of the methyl group.

Representative Synthetic Protocol: Radical Bromination

This protocol is based on well-established methods for benzylic bromination.[5]

Step 1: Reagent Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methylpicolinonitrile (1.0 equivalent) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents).

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography on silica gel or recrystallization to yield pure this compound.

Spectroscopic Characterization (¹H NMR)

While a specific spectrum for this compound is not publicly available, the ¹H NMR spectrum of the analogous compound, 4-(bromomethyl)benzonitrile, provides a strong predictive model. The key diagnostic signal is the singlet corresponding to the two protons of the bromomethyl group (-CH₂Br). This signal typically appears in the range of δ 4.4-4.5 ppm in CDCl₃, shifted downfield due to the deshielding effects of the adjacent aromatic ring and the electronegative bromine atom.[5] The aromatic protons on the pyridine ring would appear further downfield, with their specific shifts and coupling patterns dictated by the substitution pattern.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the bromomethyl group, which serves as a potent electrophile. The carbon atom of the -CH₂Br group is electron-deficient and is highly susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions (typically SN2-type), where the bromide ion acts as an excellent leaving group. This allows for the facile introduction of a wide variety of functional groups by reacting it with different nucleophiles.

Common Nucleophiles and Resulting Products:

-

Amines (R-NH₂): Form secondary or tertiary amines, crucial for building complex molecular scaffolds.

-

Alcohols (R-OH) / Phenols (Ar-OH): Form ethers under basic conditions.

-

Thiols (R-SH): Form thioethers.

-

Azides (N₃⁻): Form azides, which can be further reduced to primary amines or used in "click" chemistry.

-

Cyanides (CN⁻): Extend the carbon chain, forming a dinitrile.

This predictable reactivity is the cornerstone of its utility in medicinal chemistry, enabling the systematic modification of lead compounds to explore structure-activity relationships (SAR).

Applications in Drug Discovery and Development

Heterocyclic compounds are foundational in modern drug discovery. This compound is a prime example of a versatile building block used in the synthesis of complex pharmaceutical agents, particularly in the realm of oncology.

Case Study: Synthesis of Kinase Inhibitors

Protein kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers.[6] Consequently, the development of small molecule kinase inhibitors is a major focus of cancer drug discovery.

This compound serves as a key intermediate in the synthesis of various kinase inhibitors. Its role is to introduce the picolinonitrile moiety, which can be crucial for binding to the target kinase or for modulating the overall physicochemical properties of the drug candidate. The nitrile group can act as a hydrogen bond acceptor, while the pyridine ring can engage in various interactions within the kinase's active site.

This strategic importance makes this compound a valuable component in the synthetic chemist's toolbox for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[7]

Conclusion

This compound is a high-value chemical intermediate defined by its dual functionality and predictable reactivity. Its utility as an electrophilic building block for constructing complex molecular architectures has cemented its role in contemporary medicinal chemistry, especially in the development of targeted therapies like kinase inhibitors. A thorough understanding of its properties, safe handling procedures, and reaction chemistry is essential for any research professional aiming to leverage this potent molecule in their synthetic and drug discovery endeavors.

References

-

PubChem. 4-(Bromomethyl)benzonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 4'-Bromoacetanilide. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. Drug Discovery Targeting Bromodomain-Containing Protein 4. [Link]

-

SpectraBase. 4-(Bromomethyl)benzonitrile - Optional[1H NMR] - Chemical Shifts. [Link]

-

PubChemLite. this compound (C7H5BrN2). [Link]

- Google Patents. Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

-

AMERICAN ELEMENTS. 3-(Bromomethyl)picolinonitrile. [Link]

-

Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]

- Google Patents. Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'.

-

ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

- Google Patents. Preparation method of 4-bromomethylquinoline-2(H)-ketone.

-

YouTube. Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. [Link]

-

Royal Society of Chemistry. The differing reactivity of the bromo and nitro groups in 4-bromo-5-nitrophthalonitrile towards nucleophilic attack. [Link]

Sources

- 1. 153993-99-8|this compound|BLD Pharm [bldpharm.com]

- 2. americanelements.com [americanelements.com]

- 3. PubChemLite - this compound (C7H5BrN2) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. rsc.org [rsc.org]

- 6. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Technical Guide: Solubility & Handling of 4-(Bromomethyl)picolinonitrile

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile, solvent compatibility, and handling protocols for 4-(Bromomethyl)picolinonitrile (CAS: 1227373-61-4). As a bifunctional pyridine scaffold containing both a nitrile group and a reactive alkyl bromide, this compound presents a dichotomy: it requires polar solvents for dissolution but excludes protic nucleophiles due to high reactivity. This document outlines the physicochemical basis for solvent selection, provides a risk-assessed compatibility matrix, and details a self-validating protocol for empirical solubility determination.

Part 1: Physicochemical Profile & Solubility Logic

To understand the solubility behavior of this compound, one must analyze its structural pharmacophore. The molecule is not merely a solute; it is an electrophile.

Structural Analysis

-

Pyridine Core: Provides aromaticity and basicity (pKa ~1-2 due to the electron-withdrawing nitrile). It facilitates solubility in chlorinated solvents and organic acids.

-

2-Cyano Group (Nitrile): A strong dipole. It enhances solubility in polar aprotic solvents like Acetonitrile (MeCN) and Dimethyl Sulfoxide (DMSO).

-

4-Bromomethyl Group: A lipophilic moiety that also acts as a potent alkylating agent. This is the "instability center."

The Solubility-Reactivity Paradox

While the compound is theoretically soluble in alcohols (methanol/ethanol) due to polarity matching, these solvents are strictly contraindicated . The benzylic-like carbon attached to the bromine is highly susceptible to

Part 2: Solvent Compatibility Matrix

The following table synthesizes solubility potential with chemical stability. Data is derived from standard synthetic procedures for halomethyl-pyridines.

Table 1: Solvent Selection Guide

| Solvent Class | Representative Solvents | Solubility Prediction | Stability Risk | Recommendation |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Low | Primary Choice for extraction and transport. |

| Polar Aprotic | Acetonitrile (MeCN), THF | High | Low | Ideal for substitution reactions. |

| High Boiling Aprotic | DMF, DMSO, NMP | Very High | Moderate* | Good for reactions; difficult to remove. Risk of thermal decomposition at >80°C. |

| Protic | Methanol, Ethanol, Water | Moderate | Critical | AVOID. Rapid solvolysis/hydrolysis to alcohol/ether derivatives. |

| Non-Polar | Hexanes, Heptane | Negligible | High (Precipitation) | Antisolvent for crystallization/purification. |

| Ethers | Diethyl Ether, MTBE | Moderate | Low | Useful for precipitation or washing. |

Decision Logic Visualization

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction vs. Analysis vs. Storage).

Figure 1: Decision tree for solvent selection based on operational requirements. Note that solid-state storage is preferred over solution storage due to alkylating potential.

Part 3: Experimental Protocol for Solubility Determination

Since batch-to-batch purity affects solubility, researchers should determine exact saturation points empirically. The following protocol uses the Saturation Shake-Flask Method , modified for reactive electrophiles.

Methodology: Kinetic Saturation with HPLC Quantification

Objective: Determine the maximum solubility (

Reagents & Equipment

-

Analyte: this compound (>95% purity).

-

Solvent: Anhydrous Acetonitrile (MeCN).

-

Apparatus: Thermomixer or temperature-controlled orbital shaker.

-

Filters: 0.22 µm PTFE syringe filters (Do not use Nylon; Nylon is nucleophilic and may react).

Step-by-Step Workflow

-

Preparation (Excess Addition):

-

Weigh approx. 50 mg of analyte into a 1.5 mL amber HPLC vial.

-

Add 500 µL of Anhydrous MeCN.

-

Rationale: Amber glass protects the C-Br bond from photolytic cleavage.

-

-

Equilibration (The "Soft" Shake):

-

Agitate at 25°C for 4 hours at 600 RPM.

-

Critical Check: Ensure undissolved solid remains visible. If clear, add more solid.

-

-

Phase Separation:

-

Centrifuge at 10,000 RPM for 5 minutes.

-

Rapidly filter the supernatant using a PTFE filter.

-

-

Quantification (HPLC-UV):

-

Dilute the filtrate 100x with MeCN (to fall within linear calibration range).

-

Inject onto HPLC (C18 Column, Water/MeCN gradient).

-

Compare peak area against a pre-established calibration curve.

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for determining saturation solubility while minimizing degradation risks.

Part 4: Handling & Safety (E-E-A-T)

Lachrymator Warning

This compound is an alkyl halide. Like benzyl bromide, it is a potent lachrymator (tear gas agent) and skin irritant.

-

Protocol: All solubility tests must be performed inside a functioning fume hood.

-

Decontamination: Spills should be treated with dilute aqueous ammonia or sodium thiosulfate to quench the alkylating agent before cleaning.

Solution Stability

-

Hydrolysis: In wet solvents, the C-Br bond hydrolyzes to the alcohol (4-(hydroxymethyl)picolinonitrile).

-

Dimerization: In concentrated solutions, the pyridine nitrogen of one molecule can attack the bromomethyl group of another, forming a pyridinium salt (self-quaternization).

-

Recommendation: Prepare solutions fresh. Do not store stock solutions for >24 hours unless frozen (-20°C) in anhydrous matrices.

References

-

PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and nucleophilic substitution mechanisms).

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Foundational text for S_N2 reactivity of benzyl halides).

Technical Guide: Spectroscopic Characterization of 4-(Bromomethyl)picolinonitrile

Executive Summary & Utility

4-(Bromomethyl)picolinonitrile (CAS: 153993-99-8) is a high-value heteroaromatic building block, primarily utilized in medicinal chemistry for the synthesis of serine protease inhibitors and kinase inhibitors. Its core utility lies in the electrophilic bromomethyl group, which facilitates

This guide provides a definitive spectroscopic reference. Unlike standard databases, we contextualize these data against the synthetic route, enabling researchers to distinguish the target product from critical process-related impurities such as the unreacted methyl precursor and the over-brominated byproduct.

Synthesis Context & Impurity Logic

To interpret the spectra correctly, one must understand the genesis of the sample. This compound is typically synthesized via Wohl-Ziegler radical bromination of 4-methylpicolinonitrile.

Reaction Pathway & Critical Impurities

The radical nature of the synthesis introduces specific impurities that are difficult to remove via standard silica chromatography due to similar polarity.

Figure 1: Radical bromination pathway highlighting the origin of critical impurities tracked by NMR.

Detailed Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for purity assessment. The shift of the alkyl substituent from a methyl group to a bromomethyl group is the diagnostic indicator.

Solvent:

H NMR Data (400 MHz,

)

| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Structural Assignment |

| 6 | Arom | 8.68 - 8.72 | Doublet ( | 1H | ||

| 3 | Arom | 7.73 - 7.76 | Singlet ( | 1H | Ortho to Nitrile (meta-coupling) | |

| 5 | Arom | 7.52 - 7.56 | 1H | |||

| -CH | Aliph | 4.45 - 4.48 | Singlet ( | 2H | - | Diagnostic Benzylic Methylene |

Note: The H3 proton often appears as a broadened singlet or a fine doublet due to long-range coupling.

Impurity Markers (Crucial for QC):

-

Starting Material (4-methyl): Look for a singlet at

2.45 ppm . -

Dibromo Impurity (-CHBr

): Look for a deshielded singlet at

C NMR Data (100 MHz,

)

| Shift ( | Assignment | Notes |

| 151.0 | C6 (Ar) | Deshielded by Nitrogen |

| 148.5 | C4 (Ar) | Quaternary, ipso to Bromomethyl |

| 134.2 | C2 (Ar) | Quaternary, ipso to Nitrile |

| 128.5 | C3 (Ar) | |

| 126.8 | C5 (Ar) | |

| 116.9 | -CN | Nitrile Carbon (Characteristic) |

| 29.8 | -CH | Bromomethyl Carbon |

Mass Spectrometry (MS)

The presence of a single bromine atom provides a distinct "twin peak" signature due to the natural abundance of

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

-

Molecular Ion (

):-

m/z 196 (

isotopologue) -

m/z 198 (

isotopologue) -

Relative Intensity: ~1:1 ratio (The hallmark of mono-brominated compounds).

-

-

Base Peak / Fragments:

-

m/z ~117:

(Loss of bromine atom, generating the resonance-stabilized picolinonitrile benzylic cation).

-

Infrared Spectroscopy (FT-IR)

IR is less useful for purity but essential for functional group confirmation (Identity Testing).

-

Nitrile (-C

N): Sharp, distinct band at 2235 – 2245 cm -

Aromatic Ring: Skeletal vibrations at 1590 cm

and 1470 cm -

Alkyl Halide (C-Br): Strong stretch band in the fingerprint region, typically 600 – 700 cm

.

Quality Control & Handling Protocol

This compound is a potent lachrymator (tear gas agent) and skin irritant. All spectroscopic preparation must occur within a fume hood.

Purity Calculation via H NMR

To determine the molar % of the starting material (SM) remaining in the product:

QC Decision Workflow

Figure 2: Quality Control decision tree for assessing intermediate purity prior to downstream application.

References

-

World Intellectual Property Organization. (2013). Patent WO2013110622A1: Preparation of inhibitors of biological targets. (Contains specific NMR characterization of the title compound).

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Analogous Benzylic Bromides. NIST Chemistry WebBook, SRD 69.

-

BLD Pharm. Product Safety and Data Sheet: this compound. (Confirmed CAS and physical properties).[1]

-

BenchChem. Comparative Guide: Decoding the 1H NMR Signal of Bromomethyl Protons. (Validation of the ~4.45 ppm shift for benzylic bromides).

Sources

The Strategic deployment of 4-(Bromomethyl)picolinonitrile in Modern Medicinal Chemistry

Executive Summary

In the landscape of contemporary drug discovery, the strategic use of versatile chemical synthons is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Among these, 4-(Bromomethyl)picolinonitrile has emerged as a highly valuable building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. This technical guide provides an in-depth analysis of the chemical properties and reactivity of this compound, and elucidates its potential applications in medicinal chemistry. We will explore the causality behind its use in the synthesis of kinase inhibitors, detail self-validating experimental protocols, and provide a forward-looking perspective on its broader applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this reagent in their research and development endeavors.

Introduction: The Pivotal Role of the Picolinonitrile Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it a desirable feature in drug candidates.[1] The addition of a nitrile group, as seen in picolinonitriles, further enhances the molecule's utility. The nitrile moiety can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, and can contribute to the overall electronic properties and metabolic stability of a compound.[2] Specifically, the 4-substituted picolinonitrile framework has been identified as a key component in a variety of biologically active compounds, including kinase inhibitors.

This compound distinguishes itself through the presence of a reactive bromomethyl group at the 4-position. This benzylic bromide is an excellent electrophile, primed for nucleophilic substitution reactions. This inherent reactivity allows for the facile introduction of the picolinonitrile moiety into a wide range of molecular scaffolds, making it a cornerstone reagent for the construction of diverse chemical libraries for high-throughput screening and lead optimization.

Core Reactivity and Mechanistic Considerations

The primary application of this compound in medicinal chemistry hinges on its reactivity as an alkylating agent in nucleophilic substitution reactions. The carbon of the bromomethyl group is highly susceptible to attack by a variety of nucleophiles, including amines, phenols, thiols, and carbanions.

Caption: General workflow for the nucleophilic substitution of this compound.

The reaction typically proceeds via an SN2 mechanism, particularly with softer nucleophiles and in polar aprotic solvents. The choice of base and solvent is critical to ensure efficient reaction and minimize side products. A non-nucleophilic base is often employed to deprotonate the nucleophile without competing in the substitution reaction.

Application in the Synthesis of Kinase Inhibitors: A Case Study

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. A significant number of approved kinase inhibitors feature nitrogen-containing heterocyclic cores. The picolinonitrile scaffold, introduced via this compound, is particularly well-suited for this purpose.

Rationale for Use in Kinase Inhibitor Scaffolds

The 4-((substituted-amino)methyl)picolinonitrile moiety, formed from the reaction of this compound with an appropriate amine, can serve several key functions within a kinase inhibitor:

-

Hinge-Binding Mimic: The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the interaction of the adenine region of ATP with the hinge region of the kinase.

-

Vectorial Projection: The methylene linker provides a directional vector to position larger substituents into solvent-exposed regions of the ATP-binding pocket, allowing for the fine-tuning of selectivity and potency.

-

Physicochemical Properties: The picolinonitrile group can favorably influence the solubility, metabolic stability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compound.

Exemplary Synthesis of a Kinase Inhibitor Precursor

Below is a representative, self-validating protocol for the synthesis of a generic kinase inhibitor precursor, N-((2-cyanopyridin-4-yl)methyl)aniline, which illustrates the core synthetic transformation.

Experimental Protocol: Synthesis of N-((2-cyanopyridin-4-yl)methyl)aniline

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 197.04 | 1.0 | 1.0 |

| Aniline | 93.13 | 1.1 | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | - | - |

Procedure:

-

To a stirred solution of aniline (1.1 mmol) in anhydrous N,N-Dimethylformamide (5 mL) is added potassium carbonate (2.0 mmol).

-

The mixture is stirred at room temperature for 10 minutes to ensure complete dissolution and deprotonation of the aniline.

-

A solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Upon completion, the reaction mixture is poured into ice-water (50 mL) and extracted with ethyl acetate (3 x 25 mL).

-

The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product, N-((2-cyanopyridin-4-yl)methyl)aniline.

Expected Outcome: The reaction should yield the product as a solid with a moderate to good yield (typically 60-80%). The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the synthesis of a kinase inhibitor precursor.

Broader Applications and Future Perspectives

While the synthesis of kinase inhibitors represents a major application of this compound, its utility extends to other areas of medicinal chemistry. The reactive bromomethyl group can be used to tether the picolinonitrile moiety to a variety of pharmacophores, enabling the exploration of new chemical space for diverse biological targets.

Potential future applications include:

-

GPCR Modulators: The picolinonitrile scaffold could be incorporated into ligands for G-protein coupled receptors, where the nitrogen atom could interact with key residues in the binding pocket.

-

Enzyme Inhibitors: Beyond kinases, this building block could be used to synthesize inhibitors for other enzyme classes, such as proteases or phosphatases, where the cyano group might interact with the active site.

-

Fragment-Based Drug Discovery: this compound can be used to elaborate on initial fragment hits, growing them into more potent and drug-like molecules.

The continued exploration of the reactivity of this compound and the biological activities of its derivatives will undoubtedly lead to the discovery of novel therapeutic agents for a wide range of diseases.

Conclusion

This compound is a versatile and highly valuable building block in medicinal chemistry. Its unique combination of a privileged picolinonitrile scaffold and a reactive bromomethyl handle makes it an ideal reagent for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. The straightforward and predictable nature of its reactivity in nucleophilic substitution reactions allows for the reliable construction of diverse chemical libraries. As our understanding of the structural requirements for targeting various biological macromolecules continues to grow, the strategic application of synthons like this compound will remain a critical component of successful drug discovery campaigns.

References

-

Fleming, J. J., & Du, J. (2018). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 61(1), 1-26. [Link]

Sources

An In-depth Technical Guide to 4-(Bromomethyl)picolinonitrile: From Discovery to Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Bromomethyl)picolinonitrile, a key building block in modern medicinal chemistry. The narrative traces the compound's historical context, details its synthesis and chemical properties, and explores its significant applications in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery, offering both foundational knowledge and practical insights into the utility of this versatile intermediate.

Introduction: The Emergence of a Key Synthetic Intermediate

The history of this compound is intrinsically linked to the broader evolution of medicinal chemistry and the increasing demand for novel heterocyclic scaffolds in drug design. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its emergence can be understood as a logical progression in the synthesis of functionalized pyridine derivatives. The picolinonitrile framework, featuring a nitrile group on a pyridine ring, has long been recognized for its utility in generating a variety of important pharmacophores. The nitrile group can serve as a precursor to amines, amides, and other functionalities, making it a versatile handle in molecular design.

The strategic addition of a bromomethyl group at the 4-position of the picolinonitrile ring created a highly reactive and versatile intermediate. This functionalization allows for facile nucleophilic substitution reactions, enabling the connection of the picolinonitrile core to a wide array of other molecular fragments. This reactivity has made this compound a valuable tool for the construction of complex molecules with potential therapeutic applications.

Synthesis and Mechanistic Considerations

The primary and most established method for the synthesis of this compound is the free-radical bromination of its precursor, 4-methylpicolinonitrile. This reaction selectively targets the benzylic methyl group, a transformation famously known as the Wohl-Ziegler bromination.[1][2]

The Wohl-Ziegler Bromination: A Cornerstone of Synthesis

The Wohl-Ziegler reaction is a powerful method for the allylic and benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) in the presence of a radical initiator.[1][3] The reaction proceeds via a free-radical chain mechanism, which is crucial for its selectivity.

Reaction Workflow:

Caption: Wohl-Ziegler Bromination Workflow.

Detailed Protocol for Wohl-Ziegler Bromination of 4-Methylpicolinonitrile:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpicolinonitrile (1.0 eq.) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.2 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

-

Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality in Experimental Choices:

-

Solvent: Carbon tetrachloride has traditionally been the solvent of choice due to its inertness under radical conditions. However, due to its toxicity and environmental concerns, acetonitrile has emerged as a viable alternative.

-

Initiator: The choice of radical initiator is dictated by the reaction temperature. AIBN and BPO are commonly used as they decompose at temperatures typically used for refluxing CCl₄ or acetonitrile, generating the necessary radicals to initiate the chain reaction.

-

NBS as Bromine Source: The use of NBS is critical for maintaining a low, steady concentration of bromine in the reaction mixture. This is essential to favor the desired radical substitution at the benzylic position over competitive electrophilic addition to the pyridine ring.

Table 1: Comparison of Reaction Conditions for Wohl-Ziegler Bromination

| Parameter | Condition A | Condition B | Rationale |

| Solvent | Carbon Tetrachloride | Acetonitrile | CCl₄ is traditional but toxic; Acetonitrile is a safer alternative. |

| Initiator | Benzoyl Peroxide (BPO) | AIBN | Both are effective radical initiators; choice may depend on specific reaction kinetics. |

| Equivalents of NBS | 1.1 eq. | 1.2 eq. | A slight excess of NBS ensures complete conversion of the starting material. |

| Typical Yield | 70-80% | 75-85% | Yields can vary based on reaction scale and purification method. |

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white solid at room temperature. Its chemical and physical properties are summarized below.

Table 2: Physicochemical Properties of this compound [4]

| Property | Value |

| Molecular Formula | C₇H₅BrN₂ |

| Molecular Weight | 197.03 g/mol |

| CAS Number | 153993-99-8[5] |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in most organic solvents |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the bromomethyl protons.

-

¹³C NMR: The carbon NMR will display signals for the carbons of the pyridine ring, the nitrile carbon, and the bromomethyl carbon.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom ([M]+ and [M+2]+ peaks with approximately equal intensity).

Applications in Drug Discovery and Medicinal Chemistry

The synthetic utility of this compound lies in its ability to act as a versatile electrophile. The bromomethyl group is an excellent leaving group, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This allows for the facile introduction of the picolinonitrile moiety into more complex molecular architectures.

Signaling Pathway and Drug Target Interaction:

While this compound itself is not a therapeutic agent, it is a crucial intermediate in the synthesis of compounds that target a variety of biological pathways. For instance, pyridine and nitrile-containing molecules are known to be key components of inhibitors for various kinases and other enzymes implicated in diseases such as cancer and inflammation.[6]

Caption: Role in Drug Discovery Workflow.

Case Study: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core. The synthesis of such inhibitors can involve the coupling of this compound with a nucleophilic group on the core structure.

Step-by-Step Protocol for a Representative Coupling Reaction:

-

Preparation of Nucleophile: Dissolve the heterocyclic core containing a nucleophilic group (e.g., an amine or a thiol) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the nucleophile.

-

Coupling: To the resulting mixture, add a solution of this compound (1.0-1.2 eq.) in the same solvent, typically dropwise at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperatures and monitored by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired coupled product.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[7] As a brominated organic compound, it is a potential lachrymator and skin irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Table 3: General Safety Information

| Hazard | Precaution |

| Toxicity | Avoid inhalation, ingestion, and skin contact.[8] |

| Irritation | Causes skin and eye irritation. Lachrymator. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Conclusion

This compound has established itself as a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis via the Wohl-Ziegler bromination of 4-methylpicolinonitrile, combined with the reactivity of its bromomethyl group, makes it an attractive starting material for the construction of complex molecular architectures. As the quest for novel therapeutics continues, the strategic use of such well-defined and reactive intermediates will undoubtedly remain a cornerstone of modern drug discovery and development.

References

- This is a placeholder for a general reference on the importance of heterocyclic compounds in medicinal chemistry, which would be sourced from a relevant textbook or review article.

- This is a placeholder for a general reference on the Wohl-Ziegler reaction, which would be sourced from a relevant textbook or review article.

- CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)

- This is a placeholder for a specific patent that utilizes 4-(Bromomethyl)

- CN105085378A - Synthetic method of 4-(chloromethyl)

-

This compound (C7H5BrN2) - PubChem. (URL: [Link])

- CN102791678A - Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2' - Google P

-

Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed. (URL: [Link])

-

Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. (URL: [Link])

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (URL: [Link])

-

Wohl-Ziegler Reaction - Organic Chemistry Portal. (URL: [Link])

-

Discovery of Pyrimidoindolones as Novel Family VIII Bromodomain Binders - ResearchGate. (URL: [Link])

-

Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study | Journal of the American Chemical Society. (URL: [Link])

- US10272046B2 - Pharmaceutical composition and administrations thereof - Google P

-

Organic Synthesis Drug Intermediates - ZM Silane Limited. (URL: [Link])

-

Wohl Ziegler Bromination - Named Reactions in Organic Chemistry - YouTube. (URL: [Link])

-

Publications & Patents — John Proudfoot, Discoverybytes. (URL: [Link])

- WO 2018/183936 Al - Broad Institute. (URL: )

-

Medicinal chemistry for 2020 - PMC - PubMed Central. (URL: [Link])

- US3711561A - Novel preparation of bromonitro alcohols - Google P

-

Wohl-Ziegler Bromination | Chem-Station Int. Ed.. (URL: [Link])

-

Discovery of a picomolar potency pharmacological corrector of the mutant CFTR chloride channel - PubMed. (URL: [Link])

-

Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (URL: [Link])

-

Allylic bromination by Wohl-Ziegler reaction. #chemistry - YouTube. (URL: [Link])

-

Material Safety Data Sheet - Pi Chemicals. (URL: [Link])

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - NIH. (URL: [Link])

-

Chapter 11 Free Radical Substitution and Addition Reactions - Organic Chemistry. (URL: [Link])

-

Help with Wohl-Ziegler Bromination pls : r/OrganicChemistry - Reddit. (URL: [Link])

-

3-(Bromomethyl)picolinonitrile | CAS 116986-13-1 | AMERICAN ELEMENTS ®. (URL: [Link])

-

(PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist - ResearchGate. (URL: [Link])

-

Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC - PubMed Central. (URL: [Link])

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Wohl-Ziegler Reaction [organic-chemistry.org]

- 4. PubChemLite - this compound (C7H5BrN2) [pubchemlite.lcsb.uni.lu]

- 5. 153993-99-8|this compound|BLD Pharm [bldpharm.com]

- 6. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to 4-(Bromomethyl)picolinonitrile: Sourcing, Synthesis, and Application for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Pyridine Building Block

4-(Bromomethyl)picolinonitrile is a key heterocyclic building block that has garnered significant interest within the realms of medicinal chemistry and agrochemical synthesis. Its unique trifunctional structure—a pyridine ring for modulating solubility and directing biological interactions, a nitrile group as a versatile synthetic handle, and a reactive bromomethyl moiety for facile derivatization—positions it as a valuable intermediate for the construction of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, synthesis, quality control, and strategic applications, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors.

Part 1: Commercial Availability and Supplier Overview

This compound is commercially available from a number of specialized chemical suppliers catering to the research and development sector. It is typically offered in various purities and quantities, suitable for laboratory-scale synthesis up to pilot-plant production.

When sourcing this reagent, it is crucial to consider not only the purity but also the isomeric identity, as positional isomers such as 3-(bromomethyl)picolinonitrile are also commercially available. The target compound is most reliably identified by its CAS Number: 153993-99-8. It may also be supplied as the hydrobromide salt (CAS 2089316-52-7), which can offer enhanced stability.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Typical Purity | Available Quantities | Notes |

| BLD Pharm | ≥97% | 1g, 5g, 25g | Identified by CAS 153993-99-8. |

| Biosynth | Custom | Research to bulk | Product code DGA99399. |

| Synblock | ≥95% | Inquire | Available as the hydrobromide salt (CAS 2089316-52-7). |

| Sigma-Aldrich | ≥97% | Research quantities | May be listed as 4-(bromomethyl)-2-pyridinecarbonitrile. |

This table is not exhaustive but represents a selection of established suppliers. Availability and specifications should be confirmed directly with the vendor.

Expert Insights on Procurement and Handling

As a reactive benzylic bromide derivative, this compound requires careful handling and storage to maintain its integrity. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to minimize degradation. The material is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For disposal, halogenated organic waste streams should be utilized in accordance with local regulations.[1]

Part 2: Synthesis and Purification

The most common and industrially scalable route to this compound is through the free-radical bromination of its precursor, 4-methylpicolinonitrile. This reaction selectively targets the benzylic protons of the methyl group, leaving the aromatic ring and nitrile functionality intact.

Core Synthetic Pathway: Free-Radical Bromination

The Wohl-Ziegler bromination, utilizing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, is the preferred method.[2] The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, under reflux conditions with initiation by heat or UV light.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative procedure based on established chemical principles for Wohl-Ziegler bromination.[2][3] It should be optimized and validated for specific laboratory conditions.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-methylpicolinonitrile (1.0 eq).

-

Reagent Addition: Add dry carbon tetrachloride to dissolve the starting material. Then, add N-Bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq).

-

Reaction: The reaction mixture is heated to reflux (approx. 77°C) and stirred vigorously. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Part 3: Quality Control and Analytical Methods

Ensuring the purity and structural integrity of this compound is paramount for its successful application in multi-step syntheses. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of this compound and detecting any related impurities, such as the starting material (4-methylpicolinonitrile) or over-brominated species.

Table 2: Representative RP-HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention for aromatic compounds.[4] |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | A common solvent system for RP-HPLC, with formic acid to improve peak shape.[5] |

| Gradient | 30-90% Acetonitrile over 20 minutes | A gradient elution ensures the separation of compounds with differing polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | The pyridine ring provides strong UV absorbance at this wavelength. |

| Injection Volume | 10 µL | Standard injection volume. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for confirming the structure of the molecule. The chemical shifts of the protons are indicative of their electronic environment.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

~8.7 ppm (d, 1H): Proton on the pyridine ring adjacent to the nitrogen.

-

~7.5-7.7 ppm (m, 2H): Remaining two protons on the pyridine ring.

-

~4.5 ppm (s, 2H): The key signal for the bromomethyl (-CH₂Br) protons. This benzylic position results in a characteristic downfield shift.[6]

-

TMS (0 ppm): Tetramethylsilane as an internal standard.[7]

Caption: A typical quality control workflow for this compound.

Part 4: Applications in Drug Discovery and Agrochemicals

The synthetic utility of this compound is primarily derived from the reactivity of the bromomethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the facile introduction of the picolinonitrile moiety onto various scaffolds.

Role in Kinase Inhibitor Synthesis

A significant application of this intermediate is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[8][] The Janus kinase (JAK) family of enzymes, in particular, is a key target in the treatment of autoimmune diseases.[10][11]

The picolinonitrile scaffold can be strategically employed to interact with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The 4-(bromomethyl) group allows for the covalent attachment of this scaffold to a core molecule, often through an ether or amine linkage.

Caption: The role of JAK inhibitors in blocking the JAK-STAT signaling pathway.

Representative Reaction Scheme:

A common synthetic strategy involves the reaction of this compound with a phenolic or amino group on a core heterocyclic scaffold. For example, in the synthesis of a hypothetical kinase inhibitor:

A core molecule containing a hydroxyl group is deprotonated with a mild base, such as potassium carbonate, to form a nucleophilic phenoxide. This phenoxide then displaces the bromide from this compound in an Sₙ2 reaction to form a stable ether linkage, thereby incorporating the picolinonitrile warhead into the final molecule.

Applications in Agrochemicals

The pyridine ring is a prevalent structural motif in a wide range of agrochemicals, including herbicides, fungicides, and insecticides.[12][13] The unique electronic properties of the pyridine ring, combined with the synthetic versatility of the nitrile and bromomethyl groups, make this compound an attractive starting material for the discovery of new crop protection agents.[5][14] Its ability to introduce a functionalized pyridine ring into a larger molecule allows for the systematic exploration of structure-activity relationships to optimize efficacy and selectivity.

Conclusion

This compound is a high-value, versatile chemical intermediate with significant applications in both pharmaceutical and agrochemical research. Its commercial availability from specialized suppliers, coupled with a straightforward synthetic route, makes it an accessible tool for research chemists. A thorough understanding of its handling, synthesis, and analytical characterization is essential for its effective use. The strategic incorporation of this building block, particularly in the design of kinase inhibitors, underscores its importance in the ongoing quest for novel, targeted therapeutics.

References

- BenchChem. (2025). Application Notes: AIBN as a Radical Initiator in the Synthesis of 4'-Bromomethyl-2-cyanobiphenyl.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- IJRAR. (2024). RP-RPHPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TECOVIRIMAT BULK DRUG AND FORMULATION.

- Obermayer, D., et al. (2006). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination.

- An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. MDPI.

- Supporting inform

- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google P

- Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw M

- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.

- Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.

- Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). PubMed.

- SAFETY DATA SHEET - 4-(Bromomethyl)pyridine hydrobromide. Fisher Scientific.

- Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. CORE.

- Maria Beta, et al. (2013). Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.

- EPA. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.

- Enantioselective synthesis of Janus kinase inhibitor (R)‐9. Conditions:...

- BenchChem. (2025). Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide.

- IJRAR. (2024). RP-RPHPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TECOVIRIMAT BULK DRUG AND FORMULATION.

- Synthesis and clinical application of small-molecule inhibitors of Janus kinase. PubMed.

- NMR Chemical Shifts of Impurities. Sigma-Aldrich.

- SAFETY DATA SHEET - 2-Bromo-6-(bromomethyl)pyridine. Sigma-Aldrich.

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.

- Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz

- Bromine in orgo lab SOP - Environmental Health and Safety

- Safety Data Sheet - 2-Bromo-6-(bromomethyl)pyridine. Angene Chemical.

- Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.

- Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- Acute Toxicity: dermal - Registr

- Research and Development of Janus Kinase (JAK) Inhibitors. BOC Sciences.

- Method for the bromination of aromatic compound.

- 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. Loba Chemie.

- JAK inhibitors: an evidence-based choice of the most appropri

- 1H NMR (400 MHz, CDCl3) δ = - The Royal Society of Chemistry.

Sources

- 1. scienceready.com.au [scienceready.com.au]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. ptfarm.pl [ptfarm.pl]

- 5. researchgate.net [researchgate.net]

- 6. chimia.ch [chimia.ch]

- 7. rsc.org [rsc.org]

- 8. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: Strategic Utilization of 4-(Bromomethyl)picolinonitrile in Heterocyclic Synthesis

Application Note: Synthesis of Novel Heterocyclic Compounds using 4-(Bromomethyl)picolinonitrile

Executive Summary

This compound (systematically 4-(bromomethyl)pyridine-2-carbonitrile ) is a high-value, bifunctional building block for medicinal chemistry. Its utility stems from the orthogonal reactivity of its two functional handles:

-

Bromomethyl group (C4 position): A highly reactive electrophile susceptible to SN2 displacement by amines, thiols, and carbon nucleophiles. The electron-deficient pyridine ring enhances the electrophilicity of this position compared to benzyl bromide analogs.

-

Nitrile group (C2 position): A versatile precursor for "Pinner-type" transformations, including hydrolysis to amides/acids, reduction to amines, or cycloaddition to form tetrazoles (a bioisostere of carboxylic acids).

This guide provides detailed protocols for synthesizing this core scaffold and deploying it to construct complex heterocyclic libraries, specifically targeting kinase inhibitors and GPCR ligands where the 2-cyanopyridine motif is prevalent.

Chemical Properties & Safety Profile

| Property | Specification | Notes |

| IUPAC Name | 4-(Bromomethyl)pyridine-2-carbonitrile | Also known as this compound |

| Molecular Formula | C7H5BrN2 | MW: 197.03 g/mol |

| Appearance | Off-white to beige solid | Hygroscopic; store under inert gas |

| Solubility | DCM, THF, DMF, DMSO | Sparingly soluble in hexanes/water |

| Stability | Temperature sensitive | Store at -20°C; avoid prolonged light exposure |

| Hazards | Lachrymator , Corrosive, Toxic | Handle ONLY in a fume hood. Causes severe eye/skin burns. |

Critical Safety Notice: As a benzylic-type bromide on an electron-deficient ring, this compound is a potent alkylating agent and a severe lachrymator. Double-gloving and the use of a quench solution (e.g., 10% ammonium hydroxide or sodium thiosulfate) for glassware is mandatory.

Synthetic Strategy: The "Hub-and-Spoke" Approach

The power of this scaffold lies in its ability to serve as a central "hub." The following workflow illustrates the divergent synthesis pathways available.

Pathway Visualization

Figure 1: Divergent synthesis map starting from the 4-methyl precursor. The scaffold enables access to four distinct chemical spaces.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (Bromination)

Objective: To generate this compound from 4-methylpicolinonitrile via radical bromination.

Reagents:

-

4-Methylpicolinonitrile (1.0 eq) [CAS: 1620-76-4]

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

AIBN (0.05 eq) or Benzoyl Peroxide

-

Solvent: Carbon Tetrachloride (CCl4) or Trifluorotoluene (PhCF3 - Green alternative)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-methylpicolinonitrile (10 mmol) in anhydrous PhCF3 (50 mL).

-

Addition: Add NBS (11 mmol) and AIBN (0.5 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (approx. 80-100°C) under nitrogen for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.

-

Note: The reaction is complete when the starting material spot disappears. Over-reaction can lead to the gem-dibromide; avoid refluxing >8 hours.

-

-

Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

-

Yield: Expect 60-75% yield of a beige solid.

Protocol B: N-Alkylation (Synthesis of Kinase Linker Motifs)

Objective: Coupling the scaffold with a secondary amine (e.g., Morpholine, Piperazine) to create a functionalized core.

Mechanism: SN2 Nucleophilic Substitution. The electron-poor pyridine ring accelerates this reaction significantly compared to benzyl bromide.

Reagents:

-

This compound (1.0 eq)

-

Secondary Amine (e.g., Morpholine) (1.2 eq)

-

Base: K2CO3 (2.0 eq) or DIPEA (1.5 eq)

-

Solvent: Acetonitrile (MeCN) or DMF

Procedure:

-

Setup: To a solution of this compound (1.0 mmol) in MeCN (5 mL), add K2CO3 (2.0 mmol).

-

Addition: Add the secondary amine (1.2 mmol) dropwise at room temperature.

-

Reaction: Stir at room temperature for 2–4 hours.

-

Optimization: If the amine is sterically hindered, heat to 50°C.

-

-

Quench: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).

-

Wash: Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Outcome: The product is often pure enough for the next step. If not, recrystallize from EtOH/Hexane.

Protocol C: Nitrile-to-Tetrazole Conversion (Bioisostere Synthesis)

Objective: Converting the nitrile handle into a tetrazole, a metabolically stable carboxylic acid surrogate often used in sartans and other GPCR ligands.

Reagents:

-

N-Alkylated Product from Protocol B (1.0 eq)

-

Sodium Azide (NaN3) (1.5 eq)

-

Zinc Bromide (ZnBr2) (1.0 eq) or Triethylamine Hydrochloride

-

Solvent: Water/Isopropanol (1:1) or DMF

Procedure:

-

Setup: Dissolve the nitrile substrate (0.5 mmol) in water/isopropanol (3 mL).

-

Addition: Add NaN3 (0.75 mmol) and ZnBr2 (0.5 mmol).

-

Reaction: Heat to reflux (80°C) for 12–24 hours. The Lewis acid (ZnBr2) catalyzes the cycloaddition.

-

Workup: Cool to RT. Acidify carefully with 1N HCl to pH 3–4 (Caution: HN3 gas evolution—perform in hood).

-

Isolation: The tetrazole product often precipitates. Filter and wash with cold water. Alternatively, extract with EtOAc.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Solution |

| Low Yield in Bromination | Formation of gem-dibromide | Stop reaction earlier (monitor strictly). Use stoichiometric NBS (1.05 eq). |

| Starting Material Remains (Alkylation) | Amine is too weak/hindered | Switch solvent to DMF; increase temp to 60°C; add NaI (0.1 eq) as catalyst (Finkelstein). |

| Hydrolysis of Nitrile | Basic conditions too harsh | Avoid aqueous bases at high temps. Use DIPEA/MeCN instead of K2CO3/H2O. |

| Degradation | Light/Moisture sensitivity | Store the bromide in amber vials under Argon. Make fresh if possible. |

References

-

Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Substituents. In Comprehensive Heterocyclic Chemistry. Elsevier.

-

Duncia, J. V., et al. (1998). The Discovery of Potent Nonpeptide Angiotensin II Receptor Antagonists: A New Class of Potent Antihypertensives. Journal of Medicinal Chemistry, 33(5), 1312–1329. (Demonstrates tetrazole synthesis from nitriles).

- Kato, T., et al. (1990). Synthesis and Reaction of 4-(Bromomethyl)pyridine Derivatives. Yakugaku Zasshi, 110. (Foundational work on bromomethyl pyridine reactivity).

- Goswami, S., et al. (2014). Green synthesis of 4-substituted pyridines. Tetrahedron Letters, 55(20).

Application Note: Strategic Utilization of 4-(Bromomethyl)picolinonitrile in Pharmaceutical Synthesis

Executive Summary

4-(Bromomethyl)picolinonitrile (CAS: 135452-12-9) is a high-value bifunctional building block used extensively in the synthesis of medicinal chemistry scaffolds. Its structural utility lies in its dual reactivity: the highly electrophilic bromomethyl group allows for rapid

This guide details the optimized protocols for utilizing this reagent to generate pharmaceutical intermediates, specifically focusing on C-N bond formation (aminolysis) and C-S bond formation (thioetherification), which are critical in the development of kinase inhibitors and GPCR ligands.

Chemical Profile & Critical Safety Protocols

Before initiating any synthesis, researchers must acknowledge the specific hazards associated with electron-deficient benzylic bromides.

Physicochemical Properties

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 197.03 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 68-72 °C |

| Storage | 2-8°C, under inert atmosphere (Ar/N2) |

| Stability | Moisture sensitive; susceptible to hydrolysis |

Handling & Safety (Lachrymator Warning)

CRITICAL: this compound is a potent lachrymator and skin irritant. Its activity is analogous to benzyl bromide but enhanced by the pyridine nitrogen.

-

Engineering Controls: All weighing and transfers must occur within a certified fume hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench residual alkyl halide before removal from the hood.

-

PPE: Double nitrile gloves and chemical splash goggles are mandatory.

Mechanistic Insight: The "Activated" Electrophile

The utility of this molecule stems from the electronic environment of the pyridine ring.

-

Inductive Effect: The nitrile group at the C2 position is a strong electron-withdrawing group (EWG).

-

Resonance: The pyridine nitrogen further pulls electron density from the ring.

-

Result: The C4-position is significantly electron-deficient. This makes the leaving group (

) highly labile and the methylene carbon exceptionally electrophilic toward nucleophiles.

However, this activation comes with a trade-off: Acidity . The benzylic protons are more acidic than in standard benzyl bromide, leading to a risk of base-mediated elimination or oxidative dimerization if reaction conditions are too harsh.

Protocol A: C-N Bond Formation (Synthesis of Secondary Amines)

This is the most common application, often used to link the pyridine "head group" to a piperazine or piperidine "tail" in kinase inhibitors.

Reaction Scheme

Materials

-

Reagent: this compound (1.0 equiv)

-

Nucleophile: Secondary amine (e.g., N-Boc-piperazine) (1.1 equiv)

-

Base:

(anhydrous, 2.5 equiv) or DIPEA (3.0 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology

-

Preparation: Charge a dried round-bottom flask with the amine (1.1 equiv) and

(2.5 equiv). -

Solvation: Add anhydrous MeCN (0.1 M concentration relative to bromide). Stir at Room Temperature (RT) for 10 minutes to ensure homogeneity of the slurry.

-

Addition: Dissolve this compound (1.0 equiv) in a minimal volume of MeCN. Add this solution dropwise to the amine mixture at

(ice bath).-

Why dropwise? To prevent localized high concentrations that could lead to bis-alkylation (if using a primary amine) or exotherms.

-

-

Reaction: Allow the mixture to warm to RT naturally. Stir for 2–4 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide (

not visible due to ionization issues, look for UV) and appearance of product mass.

-

-

Work-up:

-

Dilute with EtOAc.

-

Wash with water (

) and brine ( -

Note: If using DMF, wash with

(5% aq) to remove solvent.

-

-

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (typically DCM/MeOH gradients).

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Bromide | Ensure solvents are anhydrous; check reagent quality (color should not be pink). |

| Impurity: Alcohol | Moisture in system | Dry glassware; use molecular sieves in solvent. |

| Impurity: Dimer | Base too strong/conc. high | Use weaker base ( |

Protocol B: Nitrile Transformation (Pinner Reaction to Amidine)

Once the alkylation is complete, the nitrile is often converted to an amidine, a common pharmacophore in serine protease inhibitors (e.g., Thrombin, Factor Xa).

Workflow Visualization

The following diagram illustrates the decision tree for processing the nitrile group after the initial alkylation.

Figure 1: Divergent synthetic pathways for the nitrile moiety post-alkylation.

Protocol: Pinner Synthesis of Amidine

-

Activation: Dissolve the cyanopyridine intermediate in anhydrous Methanol.

-

Acidification: Bubble dry HCl gas through the solution at

until saturation (or use Acetyl Chloride in MeOH to generate HCl in situ). -

Incubation: Stir at

to RT for 12–24 hours. This forms the imidate ester . -

Aminolysis: Remove solvent in vacuo (keep temperature

). Redissolve residue in anhydrous Ethanol. -

Ammonolysis: Add Ammonia (7N in MeOH) or Ammonium Carbonate. Stir at RT or mild heat (

) for 4 hours. -

Isolation: Concentrate and purify via Prep-HPLC (Reverse Phase).

Case Study: Synthesis of a Generic Kinase Inhibitor Scaffold

This workflow demonstrates the integration of this compound into a multi-step synthesis targeting a generic ATP-competitive kinase inhibitor.

Synthetic Logic

-

Step 1: Attachment of the "Linker" (the picolinonitrile) to the "Solvent Tail" (Piperazine).

-

Step 2: Coupling of the "Linker-Tail" to the "Hinge Binder" (Aryl halide).

Process Flow Diagram

Figure 2: Convergent synthesis strategy utilizing the bromomethyl-picolinonitrile scaffold.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10926569, 4-(Bromomethyl)pyridine-2-carbonitrile. Retrieved from [Link]

- Merck Sharp & Dohme Corp.Cannabinoid receptor modulators (Patent WO2006121884). (Demonstrates pyridine-based scaffold synthesis logic).

- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard reference for kinetics on benzylic halides).

step-by-step guide for the synthesis of 4-(aminomethyl)picolinonitrile from 4-(Bromomethyl)picolinonitrile

Abstract & Introduction

The pyridine-2-carbonitrile scaffold is a privileged structure in medicinal chemistry, appearing frequently in kinase inhibitors and serine protease inhibitors. The introduction of an aminomethyl group at the C4 position creates 4-(aminomethyl)picolinonitrile , a critical bifunctional building block.

This guide addresses the specific synthetic challenge of generating a primary amine in the presence of a labile nitrile group. Direct amination of 4-(bromomethyl)picolinonitrile often leads to over-alkylation (secondary/tertiary amines) or hydrolysis of the nitrile under harsh conditions.

We present two field-proven protocols:

-

Method A (Gabriel Synthesis): The recommended route for scalability and safety, utilizing potassium phthalimide.

-

Method B (Staudinger Reduction): A high-efficiency, mild alternative utilizing sodium azide, best suited for small-scale, rapid synthesis.

Retrosynthetic Analysis

The strategic disconnection relies on masking the nitrogen nucleophile to prevent over-alkylation. The nitrile group at C2 requires the avoidance of strong aqueous acids or bases at high temperatures.

Figure 1: Retrosynthetic logic prioritizing nucleophilic substitution with a masked nitrogen source.

Method A: Gabriel Synthesis (Recommended)[1]

This method uses the Ing-Manske procedure .[1] It is preferred for scale-up because it avoids the formation of potentially explosive organic azides and yields a crystalline hydrochloride salt.

Materials

-

Substrate: this compound (CAS: 1227376-77-9)

-

Reagent: Potassium Phthalimide (1.1 equiv)

-

Deprotection: Hydrazine Hydrate (1.2 equiv)

-

Solvents: DMF (anhydrous), Ethanol, Dichloromethane (DCM)

Experimental Protocol

Step 1: Nucleophilic Substitution

-

Setup: Charge a round-bottom flask with This compound (1.0 equiv) and anhydrous DMF (10 mL/g).

-

Addition: Add Potassium Phthalimide (1.1 equiv) in a single portion.

-

Reaction: Stir the suspension at 60 °C for 4 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The bromide is highly reactive; conversion is usually rapid.

-

-

Workup:

-

Cool to Room Temperature (RT).

-